

4-Cyanopyridine-3-boronic acid pinacol ester structure

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Compound of Interest

Compound Name: 4-Cyanopyridine-3-boronic acid pinacol ester

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An In-depth Technical Guide to **4-Cyanopyridine-3-boronic acid pinacol ester**

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and organic synthesis, the strategic formation of carbon-carbon bonds is paramount to the construction of complex molecular architectures. Heterocyclic boronic acid derivatives, particularly pinacol esters, have emerged as indispensable reagents for their stability, versatility, and efficiency in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of **4-Cyanopyridine-3-boronic acid pinacol ester** (CAS No. 878194-91-3), a key building block for introducing the cyanopyridine moiety. We will delve into its structural and physicochemical properties, explore the mechanistic advantages of the pinacol ester protecting group, detail its application in the Suzuki-Miyaura reaction, provide a representative experimental protocol, and outline essential safety and handling procedures.

Molecular Profile and Physicochemical Properties

4-Cyanopyridine-3-boronic acid pinacol ester is a functionalized heteroaromatic organoboron compound. The structure incorporates a pyridine ring, a synthetically versatile cyano group, and a boronic acid protected as a pinacol ester. This combination makes it a

valuable reagent for introducing a substituted pyridine scaffold into target molecules, a common motif in pharmacologically active compounds.

The key properties and identifiers of this reagent are summarized below for quick reference.

Property	Value	Reference(s)
IUPAC Name	3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile	[1]
CAS Number	878194-91-3	[2][3]
Molecular Formula	C ₁₂ H ₁₅ BN ₂ O ₂	[2]
Molecular Weight	230.07 g/mol	[2][3]
Appearance	White to pale brown solid/powder	[4]
SMILES	N#CC1=CC=NC=C1B2OC(C(C(C)(C)O)O)2	[2][3]
InChI Key	DQQFRFWEPQBNEN-UHFFFAOYSA-N	[2][3]

The Pinacol Ester Advantage: Enhancing Stability and Reactivity

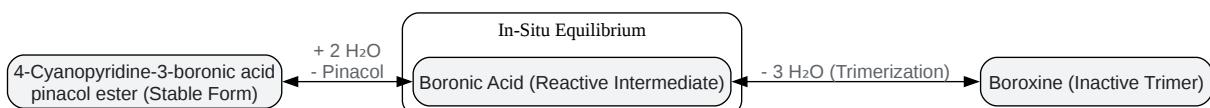
While free boronic acids are foundational to cross-coupling chemistry, they are susceptible to undesirable side reactions, such as dehydration to form cyclic boroxine trimers and protodeboronation under certain conditions. The use of a pinacol ester offers a robust solution to these challenges, providing significant advantages for both storage and reaction efficiency. [5][6]

Causality Behind the Choice of Pinacol Ester:

- Enhanced Stability: The bulky pinacol group sterically protects the boron center, preventing the intermolecular dehydration that leads to boroxine formation. This ensures the reagent

has a longer shelf-life and maintains its structural integrity.

- Improved Handling: As stable, crystalline solids, pinacol esters are generally easier to handle, weigh, and purify compared to their corresponding boronic acids, which can be less crystalline and more prone to decomposition.[5]
- Controlled Reactivity: In the reaction mixture, the pinacol ester exists in equilibrium with the free boronic acid. It is hypothesized to act as a slow-release reservoir for the active boronic acid species required for the catalytic cycle.[7] This controlled release can minimize high transient concentrations of the reactive species, potentially reducing side reactions and improving overall yield and reproducibility.



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Caption: Equilibrium of the boronic acid pinacol ester.

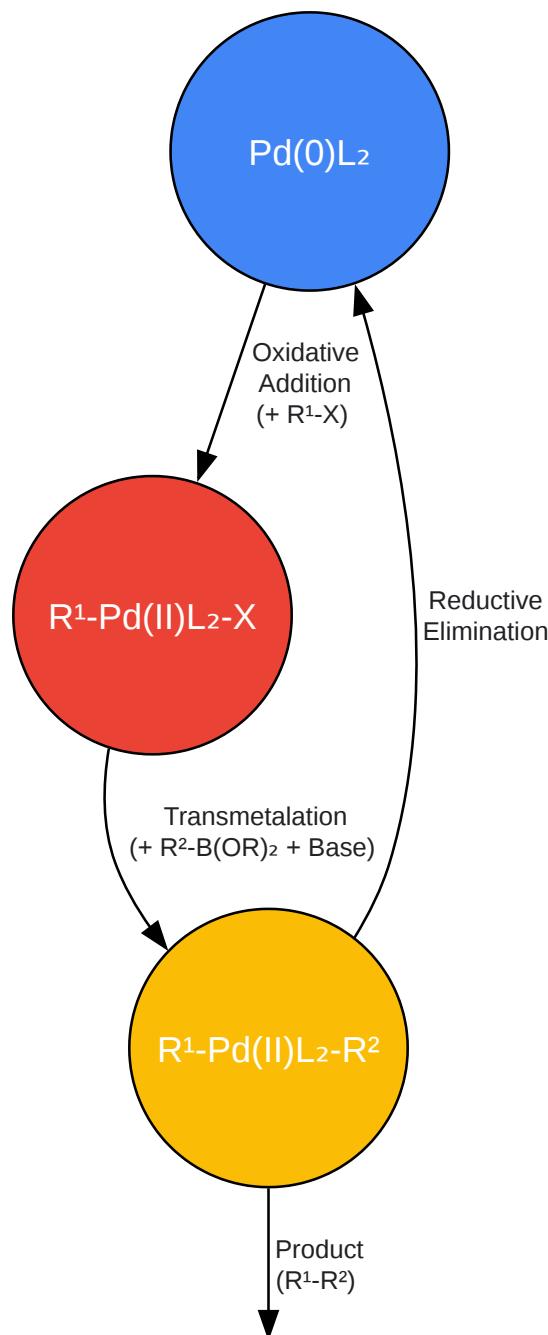
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for **4-Cyanopyridine-3-boronic acid pinacol ester** is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology is one of the most powerful and widely used tools for constructing C(sp²)–C(sp²) bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[8]

The reaction proceeds via a catalytic cycle involving a palladium complex. The pinacol ester plays a crucial role in the transmetalation step, which is responsible for transferring the cyanopyridine group from boron to the palladium center.

The Catalytic Cycle Explained:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
- Activation & Transmetalation: A base activates the boronic ester, facilitating the formation of a boronate "ate" complex. This nucleophilic complex then transfers the cyanopyridine group to the Pd(II) center, displacing the halide. This is the key step where the C-C bond precursors are brought together on the metal.
- Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst to re-enter the cycle.



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

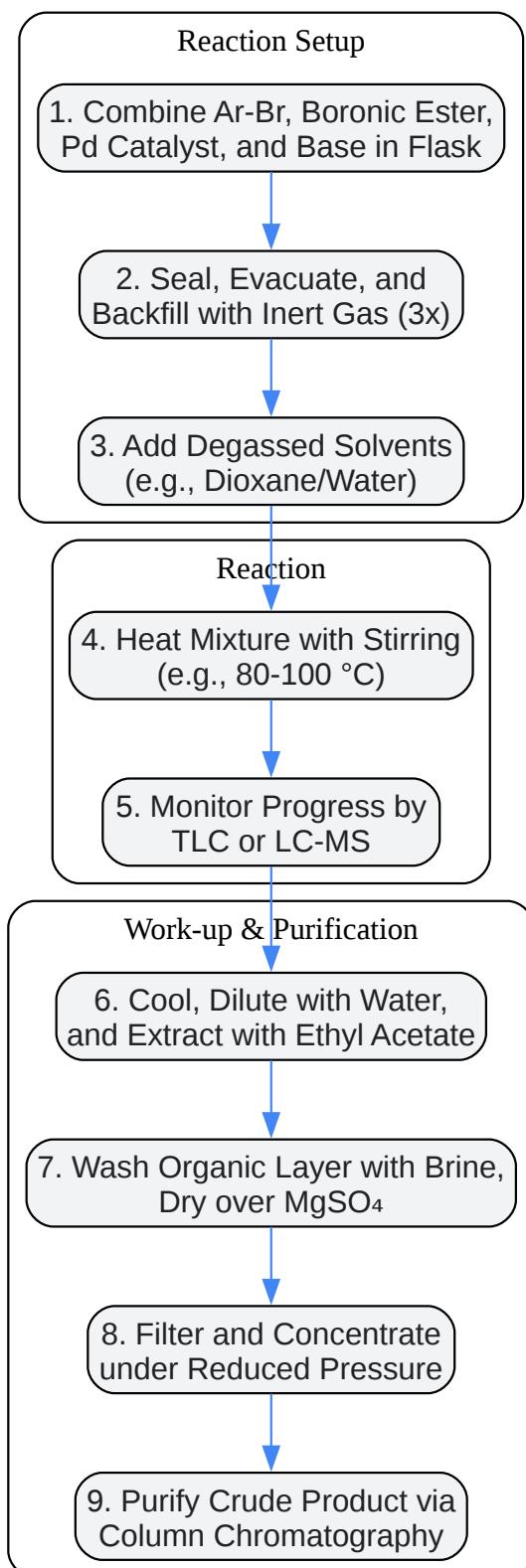
The following is a generalized, adaptable protocol for the Suzuki-Miyaura coupling of **4-Cyanopyridine-3-boronic acid pinacol ester** with a generic aryl bromide. Note: This protocol should be adapted and optimized based on the specific substrate, scale, and available laboratory equipment.

Objective: To synthesize a 4-cyano-3-arylpyridine derivative.

Materials & Reagents:

- **4-Cyanopyridine-3-boronic acid pinacol ester** (1.1 equivalents)
- Aryl Bromide (Ar-Br) (1.0 equivalent)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$) (0.02 - 0.05 equivalents)
- Sodium Carbonate (Na_2CO_3) (2.0 - 3.0 equivalents)
- 1,4-Dioxane or Dimethoxyethane (DME)
- Deionized Water
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ethyl Acetate
- Hexanes
- Inert gas (Nitrogen or Argon)

Experimental Workflow:



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Caption: Step-by-step workflow for a Suzuki-Miyaura coupling.

Step-by-Step Procedure:

- Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), **4-Cyanopyridine-3-boronic acid pinacol ester** (1.1 eq), $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.03 eq), and Na_2CO_3 (2.5 eq).
- Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (N_2 or Ar). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the degradation of the $\text{Pd}(0)$ catalyst.
- Solvent Addition: Prepare a degassed solvent mixture (e.g., Dioxane:Water 4:1 v/v) by bubbling inert gas through it for 15-20 minutes. Add the solvent to the reaction flask via syringe.
- Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
- Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
- Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
- Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous MgSO_4 .
- Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to isolate the pure product.
- Characterization: Confirm the structure and purity of the final product using NMR, MS, and other appropriate analytical techniques.

Analytical Characterization Profile

While a definitive spectrum for this specific commercial product is not always provided by suppliers, a researcher can anticipate the following characteristic signals to confirm its identity and purity.

Technique	Expected Observation	Rationale
¹ H NMR	Singlet at ~1.3 ppm (12H). Aromatic signals in the pyridine region (~7.5-9.0 ppm).	The 12 equivalent protons of the four methyl groups on the pinacol ester give a strong, sharp singlet. The three protons on the substituted pyridine ring will appear as distinct multiplets in the aromatic region.[4][9]
¹³ C NMR	Signal at ~84 ppm. Signal for C-B may be broad or absent.	The two quaternary carbons of the pinacol group attached to oxygen appear around 84 ppm. The carbon attached to the boron is often difficult to observe due to quadrupolar relaxation.[10]
IR Spec.	Strong, sharp absorption band around 2220-2240 cm ⁻¹ .	This band is characteristic of the C≡N (nitrile) stretching vibration.
Mass Spec.	Molecular ion peak corresponding to the calculated exact mass.	Confirms the molecular weight and formula of the compound.

Safety, Handling, and Storage

Proper handling of **4-Cyanopyridine-3-boronic acid pinacol ester** is essential for laboratory safety. It is classified as an irritant.

GHS Hazard Information:[3][11][12][13]

Pictogram	Signal Word	Hazard Statements
GHS07 (Exclamation Mark)	Warning	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Recommended Safety Protocols:

- Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of dust.[11]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11][14]
- Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11][14]
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed to prevent moisture ingress, which could hydrolyze the ester.[11][12][14]

First-Aid Measures:[12][14][15]

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.

Conclusion

4-Cyanopyridine-3-boronic acid pinacol ester stands as a highly valuable and versatile building block in the synthetic chemist's toolkit. Its enhanced stability conferred by the pinacol group, combined with its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it a preferred reagent for the synthesis of complex molecules. For researchers in drug discovery and materials science, this compound provides a reliable pathway to novel cyanopyridine-containing scaffolds, enabling the exploration of new chemical space and the development of next-generation innovations. Adherence to proper handling and reaction protocols will ensure its safe and effective application in the laboratory.

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